molecular formula C15H17N3O2S B3130020 N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine CAS No. 339279-18-4

N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine

Cat. No. B3130020
CAS RN: 339279-18-4
M. Wt: 303.4 g/mol
InChI Key: RYVQUSXWAYTNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine, also known as NSC745887, is a novel pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. This inhibition leads to the depletion of intracellular folate levels, which are essential for cell growth and division. The depletion of folate levels ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. Furthermore, N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has been found to increase the expression of p53, a tumor suppressor protein that plays a crucial role in cell cycle regulation and apoptosis. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability. Furthermore, the exact mechanism of action of N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine is not fully understood, which can limit its potential applications in scientific research.

Future Directions

N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has shown promising results in various studies, and there are several future directions for its research. One potential direction is to investigate the synergistic effects of N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine with other chemotherapeutic agents. Another direction is to study the potential applications of N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine in other diseases, such as autoimmune diseases and viral infections. Furthermore, the development of more efficient synthesis methods for N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine can potentially increase its yield and bioavailability, making it a more viable candidate for cancer therapy.
Conclusion
N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine is a novel pyrimidine derivative that has shown potential applications in scientific research, particularly in cancer research. It has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine inhibits the activity of DHFR, leading to the depletion of intracellular folate levels and ultimately inhibiting cancer cell growth and proliferation. While N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has some limitations for lab experiments, it has several advantages and potential future directions for research.

Scientific Research Applications

N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has shown potential applications in scientific research, particularly in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine has been found to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.

properties

IUPAC Name

6-(methylsulfonylmethyl)-2-phenyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-9-16-14-10-13(11-21(2,19)20)17-15(18-14)12-7-5-4-6-8-12/h3-8,10H,1,9,11H2,2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVQUSXWAYTNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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